molecular formula C24H18F2N2O2 B2567450 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327176-24-8

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2567450
CAS No.: 1327176-24-8
M. Wt: 404.417
InChI Key: DUOPWCURNWIALS-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(3,4-Difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a specialized chemical reagent designed for research applications. This compound belongs to a class of molecules featuring a chromene core structure, which is a scaffold of high interest in medicinal chemistry and materials science. Researchers are investigating this and related chromene-carboxamide derivatives for their potential biological activities. The specific structural modifications of the 3,4-difluorophenyl and 2,4-dimethylphenyl groups are intended to fine-tune the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. This reagent is provided For Research Use Only and is a valuable tool for scientists exploring new chemical entities in various fields.

Properties

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c1-14-7-10-21(15(2)11-14)28-23(29)18-12-16-5-3-4-6-22(16)30-24(18)27-17-8-9-19(25)20(26)13-17/h3-13H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOPWCURNWIALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Effects on Bioactivity
Substituent Type Example Compound Biological Activity Reference
Electron-withdrawing (F) Target compound Enhanced metabolic stability
Electron-donating (OCH₃) N-(2-Methoxyphenyl) analog Improved solubility
Polar (sulfamoyl) Compound 12 () Enzyme inhibition potential

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